molecular formula C8H8Br2O B14436321 (2,2-Dibromoethoxy)benzene CAS No. 79042-72-1

(2,2-Dibromoethoxy)benzene

Cat. No.: B14436321
CAS No.: 79042-72-1
M. Wt: 279.96 g/mol
InChI Key: QROXQHHEAFTLSV-UHFFFAOYSA-N
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Description

(2,2-Dibromoethoxy)benzene is an organic compound with the molecular formula C8H8Br2O It consists of a benzene ring substituted with a 2,2-dibromoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dibromoethoxy)benzene typically involves the bromination of ethoxybenzene. One common method is the reaction of ethoxybenzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2,2-positions of the ethoxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (2,2-Dibromoethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of ethoxyphenol derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.

    Reduction Reactions: Reduction of the bromine atoms can yield ethoxybenzene or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products:

    Substitution: Ethoxyphenol derivatives.

    Oxidation: Quinones or other oxidized benzene derivatives.

    Reduction: Ethoxybenzene or partially reduced products.

Scientific Research Applications

(2,2-Dibromoethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions and pathways.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific therapeutic targets.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2-Dibromoethoxy)benzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution, the bromine atoms act as electrophiles, attacking the benzene ring and forming a positively charged intermediate. This intermediate then undergoes deprotonation to yield the final substituted product. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    (2-Bromoethoxy)benzene: Contains a single bromine atom and exhibits similar reactivity but with different substitution patterns.

    (2,2-Dichloroethoxy)benzene: Similar structure with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.

    (2,2-Diiodoethoxy)benzene: Contains iodine atoms, which can affect the compound’s reactivity and applications.

Uniqueness: (2,2-Dibromoethoxy)benzene is unique due to the presence of two bromine atoms, which significantly influence its chemical behavior and reactivity

Properties

CAS No.

79042-72-1

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

2,2-dibromoethoxybenzene

InChI

InChI=1S/C8H8Br2O/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

QROXQHHEAFTLSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(Br)Br

Origin of Product

United States

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